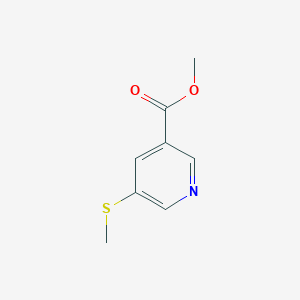

Methyl 5-(Methylthio)nicotinate

説明

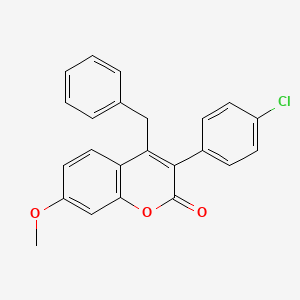

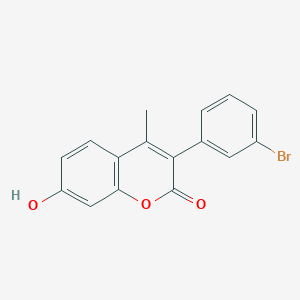

“Methyl 5-(Methylthio)nicotinate” is a chemical compound that is related to Methyl nicotinate, which is a methyl ester of niacin . Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Synthesis Analysis

Methyl nicotinate can be prepared by esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid . The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate . The product is then purified by column chromatography .Molecular Structure Analysis

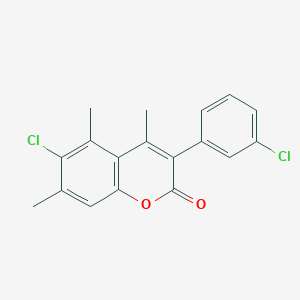

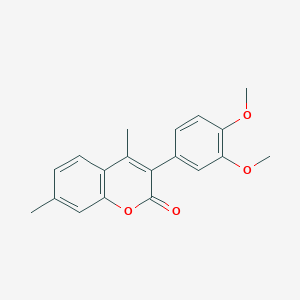

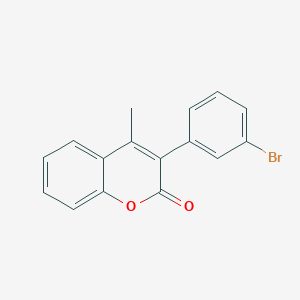

Methyl 5-(Methylthio)nicotinate contains a total of 24 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 sulfide, and 1 Pyridine . It contains a total of 24 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of Methyl 5-(Methylthio)nicotinate is 183.23 . It is recommended to be stored at room temperature .科学的研究の応用

1. Synthesis and Chemical Modification

Methyl 5-(Methylthio)nicotinate, a derivative of nicotinic acid, has been studied in various chemical syntheses and modifications. For instance, the preparation of Methyl nicotinate-5-2H from 5-bromonicotinic acid involved palladium-catalyzed deuterolysis, yielding deuterium-labeled nicotinic acid with high efficiency (Clark, 1976). Additionally, the development of a safe and economical synthesis process for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, highlights the compound's potential in pharmaceutical chemistry (Mulder et al., 2013).

2. Biological and Pharmacological Investigations

In biological and pharmacological research, studies have focused on various aspects of methyl 5-(Methylthio)nicotinate and related compounds. For example, the synthesis and antinociceptive activity of methyl nicotinate, a methyl ester of nicotinic acid, have been investigated, revealing its effectiveness in peripheral and central antinociceptive activity (Erharuyi et al., 2015). Additionally, the inhibition of nuclear NAD nucleosidase and poly ADP-ribose polymerase activity by nicotinamide and its derivatives, including 5'-methyl nicotinamide, has been explored, indicating their potential in biochemical pathways (Clark et al., 1971).

3. Diagnostic and Therapeutic Applications

Methyl nicotinate and its derivatives have been explored for their potential in diagnostic and therapeutic applications. A notable example is the use of methyl nicotinate as a biomarker for tuberculosis, detected voltammetrically on a cobalt nanoparticle-dispersed reduced graphene oxide-based carbon film in blood (Bairagi et al., 2019). This demonstrates the compound's utility in medical diagnostics.

Safety and Hazards

作用機序

Target of Action

Methyl 5-(Methylthio)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

Methyl nicotinate, and by extension Methyl 5-(Methylthio)nicotinate, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

Methyl nicotinate, a related compound, is known to affect the peripheral vasodilation pathway .

Pharmacokinetics

Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator following topical administration . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Methyl nicotinate, a related compound, is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This suggests that Methyl 5-(Methylthio)nicotinate may have similar effects.

Action Environment

It is known that the release of similar substances can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .

特性

IUPAC Name |

methyl 5-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-7(12-2)5-9-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPMUHKVUPWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(Methylthio)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。